molecular formula C17H20N4O2 B2891506 N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide CAS No. 2418717-23-2

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide

Cat. No. B2891506
CAS RN: 2418717-23-2
M. Wt: 312.373
InChI Key: RXTIPSMJFKTNMT-UHFFFAOYSA-N
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Description

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been developed as a potential therapeutic option for various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle (TCA) and disrupts the energy metabolism of cancer cells.

Mechanism of Action

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide targets the mitochondrial TCA cycle, which is responsible for generating energy in cells. In cancer cells, the TCA cycle is dysregulated, leading to increased production of reactive oxygen species (ROS) and ATP (adenosine triphosphate). N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for the cycle. This leads to decreased ATP production and increased ROS production, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It induces the production of ROS, which leads to oxidative stress and ultimately apoptosis. It also inhibits the TCA cycle, leading to decreased ATP production and altered metabolism in cancer cells. N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide is that it has shown efficacy in various types of cancer, making it a potential therapeutic option for a wide range of patients. Another advantage is that it enhances the efficacy of chemotherapy and radiation therapy, which are standard treatments for cancer. However, one limitation of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide is that it is a small molecule, which may limit its ability to penetrate certain types of tumors. Additionally, more research is needed to determine the optimal dosage and treatment schedule for N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide.

Future Directions

There are several future directions for research on N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its efficacy in specific types of cancer, such as breast cancer and lung cancer. Additionally, more research is needed to determine the optimal dosage and treatment schedule for N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. Finally, further studies are needed to elucidate the mechanism of action of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide and its effects on cancer cell metabolism.

Synthesis Methods

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide can be synthesized by reacting 4-cyano-1-methylpiperidine-4-carboxylic acid with 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide.

Scientific Research Applications

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has shown promising results in various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.

properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-20-8-6-17(12-18,7-9-20)19-15(22)11-21-10-13-4-2-3-5-14(13)16(21)23/h2-5H,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTIPSMJFKTNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)CN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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